molecular formula C10H19ClN4O4 B11837928 Azido-PEG3-chloroacetamide

Azido-PEG3-chloroacetamide

Cat. No.: B11837928
M. Wt: 294.73 g/mol
InChI Key: CSFKAYFXUDYUJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-chloroacetamide is synthesized through a series of chemical reactions involving the introduction of azide and chloroacetamide groups into a PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-chloroacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-chloroacetamide is unique due to its optimal length of the PEG chain, providing a balance between flexibility and stability in PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Biological Activity

Azido-PEG3-chloroacetamide is a specialized compound utilized primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This PEG-based compound features an azide functional group, enabling it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The molecular formula for this compound is C10H19ClN4O4, with a molecular weight of 294.74 g/mol .

This compound functions as a PROTAC linker, facilitating the targeted degradation of specific proteins by linking two distinct ligands that bind to the target protein and an E3 ubiquitin ligase, respectively. This mechanism allows for selective protein degradation, which can be advantageous in therapeutic contexts, particularly in oncology .

Click Chemistry Applications

The azide group in this compound allows for versatile applications in bioconjugation and labeling. It can react with alkyne-functionalized molecules through CuAAC or SPAAC, making it valuable for creating complex biomolecules or modifying existing ones for research and therapeutic purposes .

Case Studies and Experimental Data

  • Targeted Protein Degradation : In a study exploring the efficacy of various PROTACs, this compound was shown to enhance the degradation of oncoproteins when paired with appropriate ligands. The choice of E3 ligase significantly influenced the degradation profile, demonstrating the importance of linker selection in achieving desired biological outcomes .
  • Cellular Uptake and Selectivity : Research has indicated that PROTACs incorporating this compound exhibit improved cellular uptake compared to traditional small-molecule inhibitors. This is attributed to the PEG moiety's hydrophilicity, which enhances solubility and cellular permeability .

Comparative Efficacy Table

Compound Linker Type E3 Ligase Degradation Efficiency Selectivity
This compoundPEG-basedCRBNHighHigh
Traditional Small-MoleculeNon-specificVariousModerateLow
Other PEG LinkersPEG-basedVHLVariableModerate

Properties

Molecular Formula

C10H19ClN4O4

Molecular Weight

294.73 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-chloroacetamide

InChI

InChI=1S/C10H19ClN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16)

InChI Key

CSFKAYFXUDYUJE-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CCl

Origin of Product

United States

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